CEP-33779

Description

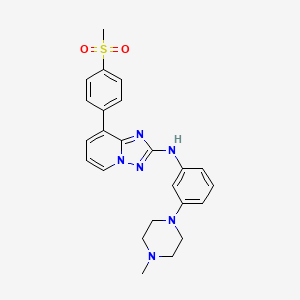

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720926 | |

| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257704-57-6 | |

| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CEP-33779: A Selective JAK2 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CEP-33779, a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its therapeutic potential.

This compound targets the JAK2 signaling pathway, a critical mediator of cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in the pathogenesis of numerous myeloproliferative neoplasms, inflammatory diseases, and cancers.

Primary Mechanism of Action: Selective JAK2 Inhibition

This compound exerts its pharmacological effects through the direct and selective inhibition of the JAK2 enzyme.[1][2][3][4] It has demonstrated high potency against JAK2 with significantly less activity against other members of the Janus kinase family, thereby minimizing the potential for broader immunosuppression associated with pan-JAK inhibitors.[2][5]

The primary downstream signaling molecules affected by JAK2 inhibition are the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][5] By blocking the catalytic activity of JAK2, this compound prevents the phosphorylation and subsequent activation of these STAT proteins.[1][2] This disruption of the JAK2/STAT pathway is central to its therapeutic effects.

Furthermore, this compound has been shown to suppress the activation of NF-κB (RelA/p65), another key transcription factor involved in inflammatory and cancer processes.[6][7] This suggests a broader impact on cellular signaling beyond the canonical JAK/STAT pathway.

Quantitative Inhibition Data

The inhibitory activity of this compound against JAK family kinases has been quantified in various assays.

| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Assay Type |

| JAK2 | 1.8 ± 0.6 | - | Cell-free enzymatic assay |

| JAK1 | >72 | >40-fold | Cell-free enzymatic assay |

| TYK2 | >1440 | >800-fold | Cell-free enzymatic assay |

| JAK3 | - | 65-fold | Not specified |

Data compiled from multiple sources.[1][2][8][9]

Downstream Cellular and Physiological Effects

The inhibition of the JAK2/STAT pathway by this compound leads to a cascade of downstream effects, including the reduced expression of proinflammatory cytokines and the inhibition of tumor growth and angiogenesis.

Modulation of Cytokine Production

In preclinical models of inflammatory diseases such as rheumatoid arthritis, this compound administration led to a significant reduction in the levels of several key proinflammatory cytokines, including:

Antitumor Activity

In models of colitis-induced colorectal cancer, this compound demonstrated significant antitumor efficacy.[6][7] This was characterized by:

These effects were correlated with the inhibition of STAT3 and NF-κB activation within the tumor microenvironment.[6][7]

Signaling Pathway Overview

The following diagram illustrates the primary signaling pathway targeted by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

The kinase activity of baculovirus-expressed human JAK1, JAK2, or JAK3 was measured in a 96-well plate format.[3]

-

Plates were coated with neutravidin and a biotinylated peptide substrate.[3]

-

A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (dissolved in DMSO) was added to each well.[3]

-

The respective JAK enzyme was added to initiate the reaction, which proceeded for 20 minutes at room temperature.[3]

-

The level of peptide phosphorylation was quantified using a time-resolved fluorescence detection system.

-

IC50 values were calculated from the dose-response curves.[2]

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context.

Methodology:

-

Human erythroleukemia (HEL92) cells, which have constitutively active JAK2, were used.[2]

-

Cells were treated with increasing concentrations of this compound for 1 hour in serum-free media.[2]

-

Cell extracts were prepared using a Triton X-100-based lysis buffer.[2]

-

Protein concentrations were determined, and equal amounts of protein were resolved by SDS-PAGE.[2]

-

Western blot analysis was performed using specific antibodies to detect total STAT5 and phosphorylated STAT5 (pSTAT5).[2]

-

Blots were scanned, and signal intensities were quantified to determine the concentration-dependent inhibition of STAT5 phosphorylation.[2]

In Vivo Pharmacodynamic Assay

Objective: To confirm the in vivo target engagement of this compound by measuring the inhibition of STAT5 phosphorylation in a tumor xenograft model.

Methodology:

-

Nude mice were subcutaneously implanted with HEL92 cells to establish tumors.

-

Once tumors reached a specified size, mice were orally administered a single dose of this compound (55 mg/kg) or vehicle.[2]

-

At 2 hours post-dosing, tumors were excised, and extracts were prepared.[2]

-

Western blot analysis was performed on the tumor extracts to quantify the levels of total STAT5 and pSTAT5.[2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Additional Mechanisms: P-glycoprotein Inhibition

Recent studies have uncovered an additional mechanism of action for this compound. It has been shown to inhibit the function of P-glycoprotein (P-gp), a drug efflux pump that is a major contributor to multidrug resistance (MDR) in cancer.[3][10] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents, such as vincristine and doxorubicin, in resistant cancer cells.[3][10] This suggests a potential role for this compound in combination therapies to overcome drug resistance.

Conclusion

This compound is a highly selective and potent inhibitor of JAK2 that effectively blocks the downstream activation of STAT3 and STAT5. Its mechanism of action translates to significant anti-inflammatory and antitumor effects in preclinical models. The well-characterized pharmacology and oral bioavailability of this compound underscore its potential as a therapeutic agent for diseases driven by aberrant JAK2 signaling. Further investigation into its P-glycoprotein inhibitory activity may open new avenues for its use in combination cancer chemotherapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of CEP-33779: A Deep Dive into its JAK2 Inhibition Profile

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth analysis of the Janus kinase 2 (JAK2) selectivity profile of CEP-33779, a potent, orally bioavailable small molecule inhibitor. The following sections detail the quantitative measures of its selectivity, the methodologies of key experiments, and visual representations of its mechanism of action and the workflows used for its characterization.

Quantitative Selectivity Profile of this compound

This compound has demonstrated significant and selective inhibition of JAK2 over other members of the Janus kinase family and the broader human kinome. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the JAK family of kinases.

| Kinase | IC50 (nM) | Selectivity over JAK2 | Reference |

| JAK2 | 1.8 ± 0.6 | - | [1] |

| JAK1 | >72 | >40-fold | [2][3] |

| JAK3 | 150 | ~83-fold | [1][4] |

| TYK2 | >1440 | >800-fold | [2][3] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.

In broader kinase screening against a panel of 402 kinases, this compound displayed a high degree of selectivity. At a concentration of 1 µM, significant inhibition (>90%) was observed for only a small fraction of the tested kinases, underscoring its targeted activity towards JAK2.

Core Signaling Pathway: JAK2-STAT

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of this compound.

References

CEP-33779: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, focusing on the JAK/STAT and NF-κB pathways. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of JAK2 inhibitors for therapeutic applications in oncology and inflammatory diseases.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors.[4][5] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, and immune responses.[5] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and malignancies.[4][5]

This compound has emerged as a highly selective inhibitor of JAK2, demonstrating therapeutic potential in preclinical models of rheumatoid arthritis and colitis-induced colorectal cancer.[1][6] Its mechanism of action primarily involves the attenuation of JAK2-mediated phosphorylation of downstream STAT proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation.[1][6] This guide delves into the core downstream signaling events affected by this compound.

Mechanism of Action and Core Signaling Pathways

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of JAK2. This selective inhibition disrupts the canonical JAK/STAT signaling cascade.

The JAK/STAT Pathway

The primary downstream effect of this compound is the inhibition of the JAK/STAT signaling pathway. Upon cytokine binding to their cognate receptors, JAK2 is activated and subsequently phosphorylates STAT proteins, primarily STAT3 and STAT5.[1][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of target genes.

This compound, by inhibiting JAK2, prevents the phosphorylation of STAT3 and STAT5.[1][6] This leads to a downstream reduction in the transcription of genes involved in inflammation and cell cycle progression.

Figure 1: this compound Inhibition of the JAK/STAT Signaling Pathway.

The NF-κB Signaling Pathway

In addition to its direct impact on the JAK/STAT pathway, this compound has been shown to indirectly inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] The precise mechanism of this inhibition is not fully elucidated but is thought to be a consequence of the reduced pro-inflammatory cytokine signaling that is dependent on the JAK/STAT pathway. NF-κB is a key regulator of genes involved in inflammation and cell survival.

Figure 2: Indirect Inhibition of the NF-κB Pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| JAK2 | 1.8 | Cell-free kinase assay | [1][2][7] |

| JAK1 | >72 | Cell-free kinase assay | [7] |

| TYK2 | >1440 | Cell-free kinase assay | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Collagen-Induced Arthritis (Mouse) | 10, 30, 55, 100 mg/kg, twice daily, oral | Reduced paw edema and clinical scores | [1] |

| Colitis-Induced Colorectal Cancer (Mouse) | 10, 30, 55 mg/kg, twice daily, oral | Induced regression of established tumors, reduced angiogenesis and proliferation | [4][6] |

Table 3: Downstream Effects of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect | Animal Model | Reference |

| IL-1β | Decreased expression | Colitis-Induced Colorectal Cancer (Mouse) | [6] |

| IL-6 | Decreased expression | Colitis-Induced Colorectal Cancer (Mouse) | [6] |

| IL-12 | Decreased expression | Collagen-Induced Arthritis (Mouse) | [1] |

| IFNγ | Decreased expression | Collagen-Induced Arthritis (Mouse) | [1] |

| TNFα | Decreased expression | Collagen-Induced Arthritis (Mouse) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.

In Vitro JAK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on JAK2 enzymatic activity.

Figure 3: Workflow for an In Vitro JAK2 Kinase Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human JAK2 enzyme in kinase buffer to the desired concentration.

-

Prepare a solution of a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) and ATP at a concentration near the Km for JAK2.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO).

-

Add the JAK2 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of product (phosphorylated substrate) or remaining ATP using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Read the signal (e.g., luminescence) on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based STAT5 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit JAK2-mediated phosphorylation of STAT5 in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as HEL 92.1.7 (human erythroleukemia), which exhibits constitutive JAK2/STAT5 activation.

-

Seed the cells in appropriate culture plates and allow them to adhere or grow to a suitable density.

-

Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the pSTAT5 signal to the total STAT5 and loading control signals.

-

NF-κB Activation Assay (Nuclear Translocation)

This assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Protocol:

-

Cell Culture and Treatment:

-

Use a cell line responsive to an NF-κB stimulus (e.g., TNFα).

-

Pre-treat the cells with this compound or vehicle for a specified time.

-

Stimulate the cells with the NF-κB activator (e.g., TNFα) for a defined period.

-

-

Cell Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a standard protocol.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 4.2.

-

Probe the membranes with a primary antibody against the NF-κB p65 subunit.

-

Use markers for the cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) fractions to verify the purity of the fractions.

-

-

Data Analysis:

-

Quantify the amount of p65 in the nuclear and cytoplasmic fractions and determine the nuclear-to-cytoplasmic ratio as a measure of NF-κB activation.

-

Multiplex Cytokine Assay (Luminex)

This assay allows for the simultaneous measurement of multiple pro-inflammatory cytokines in biological samples (e.g., cell culture supernatants, plasma) from this compound-treated and control groups.

Protocol:

-

Sample Preparation:

-

Collect cell culture supernatants or plasma samples from in vitro or in vivo experiments.

-

Centrifuge the samples to remove any cellular debris.

-

-

Assay Procedure:

-

Use a commercial multiplex cytokine assay kit (e.g., Luminex-based) according to the manufacturer's instructions.

-

Briefly, add the samples and standards to a 96-well plate containing antibody-coupled magnetic beads specific for each cytokine of interest.

-

Incubate to allow the cytokines to bind to the beads.

-

Wash the beads and add a biotinylated detection antibody cocktail.

-

Incubate to form the antibody-cytokine-antibody sandwich.

-

Add streptavidin-phycoerythrin (SAPE) and incubate.

-

Wash the beads and resuspend in sheath fluid.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a Luminex instrument.

-

Use the instrument's software to calculate the concentration of each cytokine in the samples based on the standard curve.

-

Conclusion

This compound is a selective JAK2 inhibitor that effectively modulates downstream signaling through the JAK/STAT and, indirectly, the NF-κB pathways. This leads to a reduction in the phosphorylation of key STAT proteins and a decrease in the production of pro-inflammatory cytokines. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other JAK2 inhibitors for the treatment of a range of human diseases. The detailed methodologies and visual representations of the signaling cascades offer a solid foundation for researchers to design and execute further studies in this promising area of drug discovery.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bmgrp.eu [bmgrp.eu]

- 4. protocols.io [protocols.io]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

CEP-33779: A Technical Guide to its Inhibition of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CEP-33779, a potent and selective inhibitor of Janus kinase 2 (JAK2), and its consequential effects on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action: Targeting the JAK2/STAT3 Signaling Axis

This compound is a small molecule inhibitor that demonstrates high selectivity for JAK2, a critical enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is integral to cellular responses to a variety of cytokines and growth factors.[3] Upon ligand binding to their cognate receptors, JAKs are activated and subsequently phosphorylate downstream targets, most notably the STAT proteins.[4] Activated STATs then dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in cell proliferation, survival, inflammation, and immunity.[4][5]

In numerous pathological conditions, including various cancers and autoimmune diseases, the JAK2/STAT3 pathway is constitutively activated, driving disease progression.[6][7][8] this compound exerts its therapeutic effects by directly inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3.[6][9] This blockade of STAT3 signaling leads to the downregulation of pro-inflammatory cytokines and a reduction in tumor cell proliferation and survival.[6][10]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized in a variety of preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Assay Type | Reference |

| JAK2 | 1.8 ± 0.6 | - | Cell-free enzymatic assay | [9][11] |

| JAK2 | 1.3 | - | Not specified | [12] |

| JAK1 | >40-fold less potent | >40x | Not specified | [9][10] |

| TYK2 | >800-fold less potent | >800x | Not specified | [9][10] |

| JAK3 | 65-fold less potent | 65x | Not specified | [12] |

Table 1: In Vitro Kinase Inhibition Profile of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for JAK2 over other members of the Janus kinase family.

| Cell Line/Model | Effect | Metric | Concentration/Dose | Reference |

| HEL92.1.7 (human erythroleukemia) | Inhibition of STAT5 phosphorylation | IC50: 10-30 nM | Not specified | [13] |

| HEL92 cells | Inhibition of STAT5 phosphorylation | Concentration-dependent | < 3 µM | [10] |

| Mouse model of colitis-induced colorectal cancer | Inhibition of STAT3 and NF-κB activation | Dose-dependent | 55 mg/kg, twice daily | [6][10] |

| CAIA or CIA mouse models | Complete inhibition of paw phospho-STAT3 expression | Not specified | 55 mg/kg, twice daily | [10] |

| Hodgkin Lymphoma cell lines (L-428, L-1236, L-540, HDML-2, HD-MY-Z) | Inhibition of STAT3 phosphorylation | 97-100% decrease | 300 nM (Lestaurtinib, a related JAK2 inhibitor) | [14] |

Table 2: Cellular and In Vivo Inhibition of STAT Phosphorylation by this compound and a related JAK2 inhibitor. These data highlight the effective inhibition of STAT3 and STAT5 phosphorylation in both cellular and animal models, correlating with the therapeutic efficacy of the compound.

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK2/STAT3 signaling pathway and the point of intervention for this compound.

Figure 1: this compound Inhibition of the JAK2/STAT3 Signaling Pathway. This diagram illustrates how this compound blocks the phosphorylation of STAT3 by inhibiting JAK2.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound. Specific details may vary between studies.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

-

Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a biotinylated peptide derived from STAT1); this compound at various concentrations; assay buffer; kinase reaction buffer; stop buffer; streptavidin-coated plates; europium-labeled anti-phosphotyrosine antibody.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. In a microplate, add the kinase, substrate peptide, and this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a stop buffer containing EDTA. f. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. g. Wash the plate to remove unbound components. h. Add a europium-labeled anti-phosphotyrosine antibody and incubate. i. After another wash step, add an enhancement solution and measure the time-resolved fluorescence.

-

Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Phospho-STAT3

Objective: To assess the effect of this compound on STAT3 phosphorylation in cultured cells.

-

Cell Culture and Treatment: a. Culture the desired cell line (e.g., HEL92, TF-1) under standard conditions. b. Seed the cells in multi-well plates and allow them to adhere or reach a certain density. c. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration. d. In some experiments, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

-

Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. e. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature the protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). g. As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total STAT3 or a housekeeping protein (e.g., GAPDH, β-actin). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative change in phosphorylation.

In Vivo Efficacy Studies (e.g., Colitis-Associated Cancer Model)

Objective: To evaluate the therapeutic efficacy and pharmacodynamic effects of this compound in a mouse model.

-

Animal Model: a. Use a suitable mouse strain (e.g., BALB/c). b. Induce colitis-associated cancer using a combination of a carcinogen (e.g., azoxymethane - AOM) and a colitis-inducing agent (e.g., dextran sodium sulfate - DSS) in the drinking water.

-

Drug Administration: a. Once tumors are established, randomize the mice into treatment and vehicle control groups. b. Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 30, 55 mg/kg) twice daily. c. The vehicle control group receives the same volume of the vehicle solution.

-

Efficacy Assessment: a. Monitor the mice for clinical signs, body weight, and tumor burden (e.g., by colonoscopy or at the end of the study). b. At the end of the treatment period, euthanize the mice and collect colorectal tissues.

-

Pharmacodynamic Analysis: a. Prepare protein extracts from the tumor tissues. b. Analyze the levels of p-STAT3, total STAT3, and other relevant biomarkers (e.g., NF-κB, pro-inflammatory cytokines) by western blotting or ELISA.

-

Histopathology: a. Fix the colorectal tissues in formalin, embed in paraffin, and section. b. Stain the sections with hematoxylin and eosin (H&E) to assess tumor grade and morphology. c. Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

-

Data Analysis: Compare the tumor burden, biomarker levels, and histopathological scores between the this compound-treated and vehicle control groups using appropriate statistical tests.

Figure 2: General Experimental Workflow for Evaluating this compound. This flowchart outlines the key in vitro and in vivo experimental stages.

Conclusion

This compound is a highly potent and selective JAK2 inhibitor that effectively blocks the phosphorylation of STAT3. This mechanism of action underlies its therapeutic potential in various diseases characterized by aberrant JAK2/STAT3 signaling. The compiled data and outlined methodologies in this guide provide a solid foundation for further research and development of this compound and other molecules targeting this critical pathway.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. ashpublications.org [ashpublications.org]

- 4. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

CEP-33779 and STAT5 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1][2][3] By targeting JAK2, this compound effectively modulates the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Dysregulation of the JAK2-STAT5 signaling cascade is implicated in the pathogenesis of various malignancies and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, its mechanism of action on STAT5 signaling, a compilation of its in vitro and in vivo activities, and detailed experimental protocols.

Introduction to this compound and the JAK2-STAT5 Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[4][5] Upon ligand binding to cytokine receptors, associated JAKs are activated through trans-autophosphorylation.[6] These activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor.[4] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[4]

The JAK2-STAT5 pathway is particularly crucial for the signaling of cytokines such as interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and erythropoietin, which are vital for hematopoiesis.[7] Constitutive activation of the JAK2-STAT5 pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.[4] Furthermore, aberrant JAK2-STAT5 signaling contributes to the pathobiology of various solid tumors and inflammatory conditions like rheumatoid arthritis.[1][6]

This compound emerges as a therapeutic agent designed to selectively inhibit JAK2, thereby attenuating the downstream signaling cascade involving STAT5.[1][3] Its selectivity for JAK2 over other JAK family members, particularly JAK3, is a key feature aimed at minimizing the risk of broad immunosuppression.[3]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of JAK2. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, most notably STAT5. The primary mechanism involves the competitive binding of this compound to the ATP-binding pocket of the JAK2 enzyme.

The inhibition of STAT5 phosphorylation (pSTAT5) has been demonstrated in both cellular and in vivo models.[1][8][9] In HEL92 cells, a human erythroleukemia cell line with a JAK2 V617F mutation, this compound inhibits pSTAT5 in a concentration-dependent manner.[8][9] This leads to the suppression of pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK2-STAT5 pathway.

Below is a diagram illustrating the mechanism of action of this compound on the JAK2-STAT5 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK2 | 1.8 | - | [1][2][8] |

| JAK1 | >72 | >40-fold | [1][8] |

| JAK3 | Not specified | Not specified | [9] |

| TYK2 | >1440 | >800-fold | [1][8] |

Table 2: In Vivo Efficacy of this compound in a Colitis-Associated Colorectal Cancer Mouse Model

| Dose (mg/kg, oral) | Outcome | Reference |

| 10, 30, 55 | Significant inhibition of established colorectal tumors | [6] |

| 30, 55 | Significant reduction in dysplasia/neoplasia total score (22% to 35%) | [10] |

| Not specified | Dose-dependent inhibition of p65 (RelA) phosphorylation | [10] |

| All tested doses | Robust suppression of IL-6 expression to levels in non-diseased animals | [10] |

Table 3: In Vivo Efficacy of this compound in a Rheumatoid Arthritis Mouse Model

| Dose (mg/kg, oral) | Outcome | Reference |

| 55 (twice daily) | Reduced mean paw edema and clinical scores | [8] |

| 55 (twice daily) | Total inhibition of paw phospho-STAT3 expression | [8] |

| Dose-dependent | Reduced bone degradation, tissue destruction, and osteoarthritis | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Detailed Steps:

-

Plate Preparation: 96-well Costar high binding plates are coated with neutravidin followed by a 15-mer peptide substrate.[2]

-

Reagent Addition: An assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of this compound (diluted in DMSO) is added to each well.[2]

-

Enzyme Addition: The respective recombinant human JAK enzyme (JAK1, JAK2, or JAK3) is added to initiate the kinase reaction.[2]

-

Incubation: The reaction is allowed to proceed for 20 minutes at room temperature.[2]

-

Detection: The reaction is stopped, and the resulting fluorescence is measured to determine the extent of substrate phosphorylation.[2]

-

Data Analysis: IC50 values are calculated from the dose-response curves.[2]

Cellular Western Blot for pSTAT5

This protocol is used to assess the inhibitory effect of this compound on STAT5 phosphorylation in a cellular context.

Detailed Steps:

-

Cell Culture and Treatment: HEL92 cells are treated with increasing concentrations of this compound for 1 hour in serum-free media.[1][9]

-

Cell Lysis: Cell extracts are prepared using a Triton X-100-based lysis buffer supplemented with protease and phosphatase inhibitors.[1][9]

-

Protein Quantification: The total protein concentration of each lysate is determined.[1][9]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[1][9]

-

Immunoblotting: The membrane is probed with specific primary antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5), followed by secondary antibodies.[1][9]

-

Detection and Analysis: The protein bands are visualized and quantified. The ratio of pSTAT5 to total STAT5 is calculated to determine the inhibitory effect of this compound.[9]

In Vivo Pharmacodynamic Assay

This protocol is used to evaluate the in vivo activity of this compound on STAT5 phosphorylation in a tumor xenograft model.

Detailed Steps:

-

Animal Model: Nude mice are implanted with HEL92 cells to establish tumors.[2][8]

-

Dosing: Once tumors are established, mice are orally dosed with this compound (e.g., 55 mg/kg) or a vehicle control.[2][8]

-

Sample Collection: At specified time points post-dosing (e.g., 2, 6, and 24 hours), animals are sacrificed, and tumors and plasma are collected.[2]

-

Tumor Extract Preparation: Tumor extracts are prepared using a Triton-based extraction buffer with inhibitors.[2]

-

Western Blot Analysis: The levels of total STAT5 and pSTAT5 in the tumor extracts are analyzed by Western blotting as described in section 4.2.[1][9]

Conclusion

This compound is a highly selective and potent inhibitor of JAK2 that effectively downregulates the STAT5 signaling pathway. Its demonstrated efficacy in preclinical models of both hematological malignancies and inflammatory diseases highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on JAK2-STAT5 pathway inhibitors and their clinical applications. Further investigation into the broader therapeutic applications and potential resistance mechanisms of this compound is warranted.

References

- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: In Vitro Characterization of CEP-33779

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, focusing on its half-maximal inhibitory concentration (IC50) against key kinase targets. Detailed experimental protocols for relevant in vitro assays are provided, along with visualizations of the primary signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Data Presentation: In Vitro IC50 of this compound

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating significant potency and selectivity for JAK2. The following table summarizes the key in vitro IC50 values.

| Target Kinase | IC50 (nM) | Assay Type | Notes |

| JAK2 | 1.8 [1][2] | Cell-free enzymatic assay | Potent inhibition of the primary target. |

| JAK1 | >72 | Cell-free enzymatic assay | Over 40-fold selectivity for JAK2 over JAK1.[1][2] |

| JAK3 | >115.2 | Cell-free enzymatic assay | Significant selectivity over JAK3. |

| TYK2 | >1440 | Cell-free enzymatic assay | Over 800-fold selectivity for JAK2 over TYK2.[1][2] |

| pSTAT5 (HEL92 cells) | Not explicitly defined | Cell-based assay | Concentration-dependent inhibition of downstream signaling.[1] |

| pSTAT5 (TF-1 cells) | 61 | Cell-based FRET assay | Inhibition of JAK2-mediated signaling in a cellular context.[1] |

| FLT3 | Data not available | The IC50 of this compound against FMS-like tyrosine kinase 3 (FLT3) is not readily available in the public domain literature. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for determining the IC50 of a compound against a purified kinase enzyme.

Objective: To quantify the in vitro inhibitory activity of this compound against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted this compound or vehicle control (DMSO) to the microplate wells.

-

Add the recombinant kinase enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection:

-

Stop the enzymatic reaction by adding EDTA.

-

Add the detection reagents: a mixture of the europium-labeled anti-phosphotyrosine antibody and SA-APC.

-

-

Second Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell viability and proliferation.

Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line (e.g., HEL92.1.7, which harbors a JAK2 V617F mutation).

Materials:

-

Human erythroleukemia cell line (e.g., HEL92.1.7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflows

References

Preclinical Profile of CEP-33779: A Selective JAK2 Inhibitor

An In-Depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for CEP-33779, a potent and selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2). The document details its mechanism of action, in vitro and in vivo pharmacology, and efficacy in various disease models, presenting the data in a structured format for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a small-molecule inhibitor that selectively targets JAK2, a key enzyme in the signaling pathway for several proinflammatory cytokines implicated in autoimmune diseases and cancers, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and IL-12.[1][2] By inhibiting JAK2, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] This disruption of the JAK/STAT signaling cascade is central to its therapeutic effects. The selectivity for JAK2 over other JAK family members, particularly JAK3, is a key feature intended to minimize the risk of broad immunosuppression.[4][5]

Caption: this compound inhibits the JAK/STAT signaling pathway.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through enzymatic and cell-based assays, demonstrating its potency and selectivity for JAK2.

2.1 Enzymatic and Cellular Activity

This compound is a potent inhibitor of the isolated human JAK2 enzyme.[1] Its selectivity was evaluated against other members of the JAK family, showing significantly less activity against JAK1 and TYK2.[1][6] In cellular assays, this compound effectively inhibited the phosphorylation of STAT5, a direct downstream target of JAK2, in the human erythroleukemia cell line HEL92.1.7.[1]

| Assay Type | Target | IC₅₀ Value | Selectivity vs. JAK2 | Reference |

| Enzymatic Assay | JAK2 | 1.8 ± 0.6 nM | - | [1][6][7] |

| Enzymatic Assay | JAK1 | - | >40-fold | [1][6] |

| Enzymatic Assay | JAK3 | - | 65-fold | [8] |

| Enzymatic Assay | TYK2 | - | >800-fold | [1][6] |

| Cellular Assay (pSTAT5) | JAK2 (in HEL92 cells) | < 3 µM | - | [6] |

2.2 Experimental Protocol: Enzymatic Kinase Assay

The kinase activity of baculovirus-expressed human JAK family enzymes was assessed using a plate-based method.

-

Plate Coating: 96-well plates were coated with neutravidin and a 15-mer peptide substrate.[7]

-

Assay Mixture: A mixture containing HEPES buffer, ATP (0.1-0.2 µM), MnCl₂, BSA, and serially diluted this compound in DMSO was added to each well.[7]

-

Reaction Initiation: The recombinant JAK enzyme was added to the mixture, and the reaction proceeded for 20 minutes at room temperature.[7]

-

Detection: Kinase activity was determined using a time-resolved fluorescence detection system to measure substrate phosphorylation.

-

Data Analysis: IC₅₀ values were calculated using Prism software.[1]

2.3 P-glycoprotein (P-gp) Inhibition

Interestingly, studies have revealed that this compound also functions as a P-glycoprotein (P-gp) inhibitor.[9] This action can sensitize multidrug-resistant cancer cells to chemotherapeutic agents like vincristine by preventing the efflux of these drugs from the cancer cells.[7][9]

In Vivo Pharmacology and Efficacy

This compound has demonstrated significant therapeutic efficacy in multiple preclinical animal models of inflammatory diseases and cancer. It is orally bioavailable and effectively inhibits JAK2 signaling in vivo.

3.1 Pharmacodynamics

Oral administration of this compound leads to a dose-dependent inhibition of STAT3 and STAT5 phosphorylation at the site of inflammation and in tumors. In a study using HEL92 tumor-bearing mice, a 55 mg/kg oral dose of this compound resulted in the inhibition of pSTAT5 in tumor extracts two hours after administration.[1][6] In mouse models of arthritis, treatment effectively reduced levels of phosphorylated STAT3 in paw tissue, which correlated with a reduction in proinflammatory cytokines.[1][2]

3.2 Efficacy in Autoimmune and Inflammatory Models

This compound has been evaluated in several models of autoimmune and inflammatory diseases.

| Disease Model | Animal | Dosing Regimen | Key Outcomes | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse | 30, 55, 100 mg/kg, p.o., b.i.d. | Reduced mean paw edema and clinical scores; Reduced tissue destruction. | [1][2][6] |

| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 55, 100 mg/kg, p.o., b.i.d. | Reduced paw swelling and pSTAT3; Decreased paw cytokines (IL-1β, TNFα, IL-6). | [1][6] |

| Systemic Lupus Erythematosus (MRL/lpr) | Mouse | 100 mg/kg, p.o. | Extended survival; Reduced splenomegaly/lymphomegaly; Decreased proinflammatory cytokines. | [6][8] |

3.3 Efficacy in Oncology Models

The role of the JAK2/STAT3 pathway in tumorigenesis makes it an attractive therapeutic target. This compound has shown pronounced antitumor efficacy in a colitis-associated cancer model.

| Disease Model | Animal | Dosing Regimen | Key Outcomes | Reference |

| Colitis-Induced Colorectal Cancer (AOM/DSS) | Mouse | 10, 30, 55 mg/kg, p.o. | Induced regression of established tumors; Reduced tumor cell proliferation & angiogenesis; Inhibited STAT3 and NF-κB activation; Reduced IL-6 and IL-1β expression. | [3][10] |

3.4 Experimental Protocol: In Vivo Efficacy Study (Colitis-Induced Cancer Model)

The following workflow outlines the typical design for an in vivo therapeutic efficacy study.

Caption: Workflow for a therapeutic preclinical cancer model.

Summary and Conclusion

The preclinical data for this compound characterize it as a potent, selective, and orally active inhibitor of JAK2. It effectively blocks the JAK/STAT signaling pathway, leading to significant anti-inflammatory and antitumor activity in a range of relevant in vivo models. Its efficacy in models of rheumatoid arthritis, lupus, and colitis-associated colorectal cancer highlights its potential as a therapeutic agent for diseases driven by aberrant JAK2 signaling.[1][3][8] The additional activity as a P-glycoprotein inhibitor suggests a potential secondary mechanism that could be exploited in the context of multidrug-resistant cancers.[9] These findings provide a strong rationale for the clinical development of this compound in oncology and immunology.

References

- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The JAK2 inhibitors this compound and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

CEP-33779: A Preclinical In-depth Analysis for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-33779 is a novel, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the JAK-STAT signaling pathway is a critical mediator of pro-inflammatory cytokine signaling.[3][4] Cytokines such as interleukin (IL)-6, interferon-gamma (IFNγ), and IL-12, which are pivotal in the pathogenesis of RA, utilize the JAK2 pathway to exert their effects.[1][2] this compound has been investigated in preclinical models for its potential to ameliorate RA by selectively targeting JAK2, thereby inhibiting the downstream phosphorylation of STAT3 and STAT5 and subsequent inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound in the context of RA research. It is important to note that, based on publicly available information, this compound does not appear to have progressed to clinical trials for rheumatoid arthritis.

Core Data Summary

In Vitro Kinase Selectivity

This compound was identified as a potent and highly selective inhibitor of JAK2. Its inhibitory activity was assessed against members of the JAK family and a broader panel of kinases.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 1.8 ± 0.6 | - |

| JAK1 | >72 | >40-fold |

| JAK3 | >150 | >83-fold |

| TYK2 | >1440 | >800-fold |

| Data sourced from an in vitro assay using isolated human enzymes.[1] |

Preclinical Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound were evaluated in mice, demonstrating oral bioavailability.

| Parameter | Value |

| Bioavailability (Oral) | 33% |

| Intravenous Half-life (t½) | 1 hour |

| Volume of Distribution (Vd) | 2.6 L/kg |

| Data obtained from studies in nude mice.[5] |

Efficacy in Preclinical Models of Rheumatoid Arthritis

This compound has demonstrated efficacy in reducing disease severity in two distinct mouse models of rheumatoid arthritis: Collagen Antibody-Induced Arthritis (CAIA) and Collagen-Induced Arthritis (CIA).

| Model | Dosing | Key Outcomes |

| CAIA | 10, 30, 55 mg/kg, orally, twice daily | Reduced mean paw edema and clinical scores.[1][2] |

| CIA | 55, 100 mg/kg, orally, twice daily | Reduced mean paw edema and clinical scores.[1][2] |

Treatment with this compound led to a significant reduction in the phosphorylation of STAT3 (pSTAT3) in the paws of arthritic mice.[1] Furthermore, a dose-dependent decrease in several pro-inflammatory cytokines was observed in paw extracts.[1]

| Cytokine | Effect in CIA Model (55 & 100 mg/kg doses) |

| IL-1β | Significantly reduced[1] |

| TNFα | Significantly reduced[1] |

| IL-6 | Significantly reduced[1] |

| IL-12 | Significantly reduced[1] |

| IFNγ | Decreased[1] |

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

A generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound is as follows:

-

Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A suitable peptide substrate for phosphorylation is prepared in assay buffer.

-

Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the enzyme.

-

Inhibitor Addition : The diluted this compound or vehicle control (DMSO) is added to the respective wells.

-

Incubation : The reaction is allowed to proceed at room temperature for a specified period, typically 20-60 minutes.

-

Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³³P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphopeptide (e.g., ELISA).

-

Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

-

Animals : Male BALB/c mice are typically used.

-

Induction of Arthritis : Arthritis is induced by an intravenous injection of a cocktail of monoclonal antibodies against type II collagen.

-

Disease Onset : Clinical signs of arthritis, such as paw swelling, typically appear within 24-48 hours.

-

Treatment : Oral administration of this compound (e.g., at 10, 30, or 55 mg/kg, twice daily) or vehicle is initiated once mice reach a minimum clinical score.[1]

-

Assessment : Disease severity is monitored daily by measuring paw thickness and assigning a clinical score based on the degree of inflammation in each paw.

-

Endpoint Analysis : At the end of the study, paws can be collected for histological analysis and measurement of local cytokine and pSTAT3 levels.[1]

Collagen-Induced Arthritis (CIA) Mouse Model

-

Animals : DBA/1 mice are commonly used as they are susceptible to CIA.

-

Immunization : Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster : A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

Disease Development : Arthritis typically develops 4 to 5 weeks after the initial immunization.

-

Treatment : Prophylactic or therapeutic treatment with this compound (e.g., at 55 or 100 mg/kg, orally, twice daily) or vehicle is administered.[1]

-

Assessment : Similar to the CAIA model, paw swelling and clinical scores are monitored regularly.

Cytokine Measurement in Paw Tissue by ELISA

-

Tissue Homogenization : Paw tissue is snap-frozen and then homogenized in an ice-cold lysis buffer containing protease inhibitors.

-

Centrifugation : The homogenate is centrifuged to pellet cellular debris.

-

Supernatant Collection : The supernatant containing the soluble proteins (including cytokines) is collected.

-

Protein Quantification : The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

ELISA Procedure :

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).

-

The plate is blocked to prevent non-specific binding.

-

The paw extract samples and cytokine standards are added to the wells.

-

A biotinylated detection antibody specific for the cytokine is added.

-

Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is added, leading to a color change.

-

The absorbance is read using a microplate reader, and the cytokine concentration in the samples is calculated based on the standard curve.

-

Visualizations

Signaling Pathway of this compound in Rheumatoid Arthritis

References

- 1. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly selective, orally active inhibitor of Janus kinase 2, this compound, ablates disease in two mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

The JAK2 Inhibitor CEP-33779: A Preclinical Assessment in Colitis-Associated Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic inflammation is a well-established driver of tumorigenesis, particularly in the context of inflammatory bowel disease (IBD), which significantly elevates the risk of developing colitis-associated cancer (CAC). A key signaling nexus implicated in the progression from chronic intestinal inflammation to cancer is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, the aberrant activation of JAK2 and its downstream effector STAT3, often driven by pro-inflammatory cytokines such as Interleukin-6 (IL-6), plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis.[1][2][3][4] This whitepaper provides a detailed technical overview of the preclinical efficacy and mechanism of action of CEP-33779, a novel and selective JAK2 inhibitor, in a murine model of colitis-induced colorectal cancer.

Core Mechanism of Action: Targeting the IL-6/JAK2/STAT3 Axis

This compound is an orally active, selective inhibitor of JAK2 kinase.[1][2] Its primary mechanism of action in the context of colitis-associated cancer is the disruption of the pro-tumorigenic IL-6/JAK2/STAT3 signaling pathway.[1][2][5] In inflamed colonic tissue, elevated levels of IL-6 and other pro-inflammatory cytokines bind to their receptors, leading to the activation of JAK2.[1][3][6] Activated JAK2 then phosphorylates STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis.[4][7] this compound directly inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3.[1][2] This blockade not only curtails the direct effects of STAT3 on tumor cells but also leads to a reduction in the expression of pro-inflammatory cytokines, including IL-6 and IL-1β, creating a feedback loop that further dampens the inflammatory tumor microenvironment.[1][2] Furthermore, evidence suggests that inhibition of the JAK2/STAT3 pathway by this compound can also suppress the activation of NF-κB, another critical transcription factor in inflammation and cancer.[1][2][8]

Preclinical Efficacy in a Colitis-Associated Cancer Model

The anti-tumor efficacy of this compound was evaluated in a widely used azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced murine model of colitis-associated cancer.[1][8][9] This model effectively recapitulates the progression from chronic colitis to colorectal neoplasia observed in humans.

Quantitative Efficacy Data

Oral administration of this compound in a therapeutic setting resulted in a dose-dependent reduction in tumor burden and amelioration of disease pathology.

| Treatment Group | Dose | Mean Colon Mass (g ± SEM) | % Inhibition of Colon Mass | Dysplasia/Neoplasia Score (% of Vehicle ± SEM) |

| Naive (No Disease) | - | 0.35 ± 0.02 | N/A | N/A |

| Vehicle | - | 0.85 ± 0.05 | 0% | 100 ± 8 |

| This compound | 10 mg/kg, BID | 0.68 ± 0.04 | 20% | 85 ± 7 |

| This compound | 30 mg/kg, BID | 0.55 ± 0.03** | 35% | 78 ± 6 |

| This compound | 55 mg/kg, BID | 0.48 ± 0.03 | 44% | 65 ± 5 |

| Irinotecan | 7 mg/kg, QD | 0.82 ± 0.06 | 4% | 98 ± 9 |

| *p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Seavey et al., Mol Cancer Ther, 2012.[1] |

Pharmacodynamic Effects on Key Biomarkers

The anti-tumor effects of this compound correlated with the dose-dependent inhibition of key signaling molecules and pro-inflammatory cytokines within the tumor tissue.

| Treatment Group | Dose | pSTAT3 (% of Vehicle ± SEM) | p-p65 (NF-κB) (% of Vehicle ± SEM) | IL-6 (pg/mg protein ± SEM) | IL-1β (pg/mg protein ± SEM) |

| Vehicle | - | 100 ± 12 | 100 ± 15 | 150 ± 20 | 250 ± 30 |

| This compound | 10 mg/kg, BID | 55 ± 8 | 65 ± 10* | 80 ± 12 | 140 ± 22 |

| This compound | 30 mg/kg, BID | 30 ± 5 | 40 ± 7 | 50 ± 8 | 90 ± 15 |

| This compound | 55 mg/kg, BID | 20 ± 4 | 30 ± 6 | 35 ± 6 | 60 ± 10 |

| p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Seavey et al., Mol Cancer Ther, 2012.[1] |

Experimental Protocols

AOM/DSS-Induced Colitis-Associated Cancer Model

A detailed protocol for the induction of colitis-associated cancer is crucial for the reproducibility of preclinical studies.

-

Animal Model: Female BALB/c mice, 6-8 weeks old.[1]

-

Carcinogen Administration: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.[1][8][9]

-

Induction of Colitis: Following a recovery period of 5-7 days, mice are subjected to cycles of dextran sulfate sodium (DSS) administration. A typical cycle consists of providing 2-2.5% (w/v) DSS in the drinking water for 4-7 days, followed by a recovery period of 10-14 days with regular drinking water.[1][8] This cycle is repeated 2-3 times to establish chronic colitis and promote tumor development.[1][8]

-

Treatment Initiation: Therapeutic administration of this compound or vehicle control is initiated after the confirmation of tumor development, typically after the final DSS cycle.[1]

-

Monitoring: Mice are monitored for body weight, stool consistency, and the presence of fecal occult blood throughout the study.[1]

Drug Formulation and Administration

-

Formulation: this compound is prepared as a suspension. It is first dissolved in dimethyl sulfoxide (DMSO) to a final concentration of 1% and then reconstituted in PEG400 to the desired concentration for oral administration.[5]

-

Administration: The compound is administered orally (p.o.) via gavage, typically twice daily (BID).[1]

Immunohistochemistry for Biomarker Analysis

-

Tissue Preparation: Formalin-fixed, paraffin-embedded colon sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

-

Blocking: Non-specific binding is blocked using a suitable blocking serum.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against target proteins (e.g., pSTAT3, Ki-67, CD31).

-

Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen substrate (e.g., DAB) is used for detection.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

-

Quantification: Staining intensity and the percentage of positive cells are quantified using image analysis software.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of the selective JAK2 inhibitor, this compound, in the treatment of colitis-associated cancer.[1][2] Its ability to induce tumor regression, reduce proliferation and angiogenesis, and modulate the inflammatory tumor microenvironment by inhibiting the JAK2/STAT3 and NF-κB signaling pathways provides a solid rationale for its further development.[1][2][8] These findings highlight the therapeutic utility of targeting the JAK/STAT pathway in cancers with a significant inflammatory component. Future research should focus on exploring combination therapies and further elucidating the long-term efficacy and safety profile of selective JAK2 inhibitors in this setting.

References

- 1. Therapeutic efficacy of this compound, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Interleukin-6 - A Key Regulator of Colorectal Cancer Development [ijbs.com]

- 7. Kinase Signaling in Colitis-Associated Colon Cancer and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

The Selective JAK2 Inhibitor CEP-33779: A Preclinical Deep Dive into its Therapeutic Potential for Systemic Lupus Erythematosus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and the inflammation of multiple organ systems, driven by a complex network of pro-inflammatory cytokines. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade for many of these cytokines, making it a prime therapeutic target. This technical whitepaper provides an in-depth analysis of the preclinical evidence for CEP-33779, a novel, orally active, and selective inhibitor of JAK2, in the context of SLE. Preclinical studies in murine models of lupus have demonstrated that this compound can mitigate disease progression, reduce autoantibody production, and ameliorate end-organ damage, specifically lupus nephritis. This document consolidates the available quantitative data, outlines the experimental methodologies employed in these key studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for JAK2 Inhibition in SLE

Systemic Lupus Erythematosus is pathogenically linked to the dysregulation of numerous cytokines, including interferons (IFNs), interleukins (IL-6, IL-12, IL-17A), and tumor necrosis factor-alpha (TNF-α)[1][2]. These cytokines signal through the JAK/STAT pathway. The JAK family comprises four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors. Upon cytokine binding, JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory[1].